molecular formula C9H7N3O2 B3116488 4-(1H-1,2,3-triazol-1-yl)benzoic acid CAS No. 216959-87-4

4-(1H-1,2,3-triazol-1-yl)benzoic acid

Cat. No. B3116488
M. Wt: 189.17 g/mol
InChI Key: JTHKCLWGWCRWRN-UHFFFAOYSA-N
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Description

“4-(1H-1,2,3-triazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C9H7N3O2 . It has a molecular weight of 189.17 g/mol . The IUPAC name for this compound is 4-(triazol-1-yl)benzoic acid .


Synthesis Analysis

A series of 4-(1H-1,2,3-triazol-1-yl)benzoic acid hybrids were successfully synthesized and their structures were established by NMR and MS analysis . The synthesis involved rational design and the structures were characterized by 1H NMR, 13C NMR, and HR-MS .


Molecular Structure Analysis

The molecular structure of “4-(1H-1,2,3-triazol-1-yl)benzoic acid” has been analyzed using various techniques. The InChI string for this compound is InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H,(H,13,14) .


Chemical Reactions Analysis

The chemical reactions involving “4-(1H-1,2,3-triazol-1-yl)benzoic acid” have been studied in the context of its potential as an anticancer agent . Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1H-1,2,3-triazol-1-yl)benzoic acid” include a molecular weight of 189.17 g/mol, XLogP3-AA of 0.9, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 4, and Rotatable Bond Count of 2 .

Future Directions

The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

4-(triazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHKCLWGWCRWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-1,2,3-triazol-1-yl)benzoic acid

CAS RN

216959-87-4
Record name 4-(1H-1,2,3-triazol-1-yl)benzoic acid
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Synthesis routes and methods

Procedure details

4-(1H-1,2,3-triazol-1-yl)benzonitrile (200 mg, 1.175 mmol, prepared as described in WO 2006/067462 PCT/GB2005/005007 Page 57) in sulfuric acid (3 mL, 0.00 μmol)(50%, 3 ml) was refluxed at 120° C. for 4 h. Cooled down, diluted with water and adjusted pH to 4 with NaOH and Na2CO3, then extracted with ethyl acetate. After the solvent was removed, a white solid was obtained 4-(1H-1,2,3-triazol-1-yl)benzoic acid (180 mg, 0.952 mmol, 81% yield). 1H-NMR (DMSO-d6, 500 MHz): δ8.80 (1H, s), 8.13 (2H, d, J=8.55 Hz), 8.01 (2H, d, J=8.55 Hz), 7.98 (1H, s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Zhi-Li, N Qi-Xiang… - CHINESE …, 2014 - … CHEMICAL SOC C/O DEPT INT …
Number of citations: 0

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